7,8-Dihydro-1,6-naphthyridin-5(6H)-one
Overview
Description
7,8-Dihydro-1,6-naphthyridin-5(6H)-one is an organic compound with the CAS Number: 155058-02-9 . It has a molecular weight of 148.16 and its IUPAC name is 7,8-dihydro [1,6]naphthyridin-5 (6H)-one .
Molecular Structure Analysis
The molecule contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry environment . The InChI code for the compound is 1S/C8H8N2O/c11-8-6-2-1-4-9-7 (6)3-5-10-8/h1-2,4H,3,5H2, (H,10,11) .Scientific Research Applications
Synthesis Methods
- A variety of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been synthesized using a new 3-step, 2-pot method, indicating the compound's versatility in organic synthesis (Murray, Rose, & Curto, 2023).
- Short pathways for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones from simple pyridine precursors have been developed, showcasing the compound's accessibility from basic chemical building blocks (Showalter, 2006).
Biomedical Applications
- 7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives have been found effective as c-Met kinase inhibitors, highlighting their potential in cancer therapy (Wang et al., 2013).
- Naphthyridines, including 7,8-dihydro-1,6-naphthyridin-5(6H)-ones, have been reviewed for their diverse biomedical applications, emphasizing their significance in the pharmaceutical field (Oliveras et al., 2021).
Spectroscopic and Theoretical Studies
- Spectroscopic studies of derivatives of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been conducted, providing insights into their chemical properties and interactions (Santo et al., 2003).
Novel Synthesis Approaches
- An innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones and amines in water demonstrates an eco-friendly approach to producing these compounds (Mukhopadhyay, Das, & Butcher, 2011).
Crystal Structure Analysis
- Crystal structure analysis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives has been undertaken, providing valuable information for pharmaceutical applications (Guillon et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
7,8-dihydro-6H-1,6-naphthyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQAXMJLFPXZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436390 | |
Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
CAS RN |
155058-02-9 | |
Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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